1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate
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Overview
Description
1-Tert-butyl2-ethyl3-oxo-1-azaspiro[33]heptane-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C14H21NO5 It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . The reaction conditions often require specific temperatures and the presence of catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic properties, including its use as a scaffold in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Mechanism of Action
The mechanism by which 1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity. The pathways involved may include binding to receptors or enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: A structurally related compound with similar spirocyclic features.
tert-Butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate: Another spirocyclic compound with a different substitution pattern.
Uniqueness
1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H21NO5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H21NO5/c1-5-19-11(17)9-10(16)14(7-6-8-14)15(9)12(18)20-13(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
HYBNGBWBIFBZKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C2(N1C(=O)OC(C)(C)C)CCC2 |
Origin of Product |
United States |
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